1-(2-Chloro-6-fluorobenzyl)azetidine
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Overview
Description
1-(2-Chloro-6-fluorobenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 2-chloro-6-fluorobenzyl group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .
Preparation Methods
The synthesis of 1-(2-Chloro-6-fluorobenzyl)azetidine can be achieved through various methods, including cyclization, nucleophilic substitution, and cycloaddition reactions. . This method is efficient for synthesizing functionalized azetidines. Industrial production methods may involve large-scale cyclization and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-Chloro-6-fluorobenzyl)azetidine undergoes various chemical reactions due to its strained ring structure. Some of the common reactions include:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the azetidine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where reagents like sodium hydride or lithium diisopropylamide can be used. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloro-6-fluorobenzyl)azetidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)azetidine is primarily driven by its ring strain and the presence of the 2-chloro-6-fluorobenzyl group. The ring strain facilitates various chemical reactions, while the benzyl group can interact with molecular targets through hydrophobic and electronic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
1-(2-Chloro-6-fluorobenzyl)azetidine can be compared with other azetidines and aziridines. Similar compounds include:
Aziridines: These are three-membered nitrogen-containing heterocycles with even higher ring strain than azetidines. They are less stable but more reactive.
Other Azetidines: Compounds like 1-(2-Chloro-6-fluorobenzyl)piperazine share structural similarities but differ in ring size and reactivity. The uniqueness of this compound lies in its specific substitution pattern and the balance between stability and reactivity, making it suitable for various applications.
Properties
Molecular Formula |
C10H11ClFN |
---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11ClFN/c11-9-3-1-4-10(12)8(9)7-13-5-2-6-13/h1,3-4H,2,5-7H2 |
InChI Key |
GTEUYZNGNZWNTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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